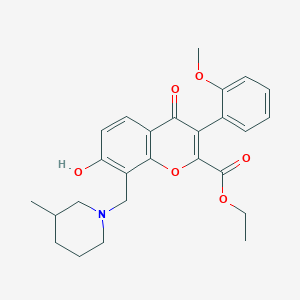
7-羟基-3-(2-甲氧基苯基)-8-((3-甲基哌啶-1-基)甲基)-4-氧代-4H-色烯-2-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-((3-methylpiperidin-1-yl)methyl)-4-oxo-4H-chromene-2-carboxylate is a complex organic compound with a chromene core structure
科学研究应用
ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-((3-methylpiperidin-1-yl)methyl)-4-oxo-4H-chromene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-((3-methylpiperidin-1-yl)methyl)-4-oxo-4H-chromene-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of various substituents through reactions such as alkylation, esterification, and hydroxylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. Flow microreactors, for example, have been shown to provide a more sustainable and versatile approach compared to traditional batch processes .
化学反应分析
Types of Reactions
ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-((3-methylpiperidin-1-yl)methyl)-4-oxo-4H-chromene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
作用机制
The mechanism of action of ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-((3-methylpiperidin-1-yl)methyl)-4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 7-Hydroxy-2-methyl-3-(2-methylphenyl)-4H-chromen-4-one
- Other chromene derivatives with similar core structures.
Uniqueness
ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-((3-methylpiperidin-1-yl)methyl)-4-oxo-4H-chromene-2-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications.
生物活性
Ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-((3-methylpiperidin-1-yl)methyl)-4-oxo-4H-chromene-2-carboxylate is a complex organic compound that belongs to the flavonoid class, specifically the chromenone derivatives. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features a chromen-4-one backbone, characterized by a benzopyran ring fused to a carbonyl group. Key functional groups include:
- Hydroxyl group at the 7-position
- Methoxy group at the 3-position
- Piperidine moiety at the 8-position
These structural components contribute to its potential biological activities and chemical reactivity.
Biological Activities
Research indicates that flavonoids exhibit diverse biological activities, and ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromene-2-carboxylate is no exception. Notable biological activities include:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may help mitigate oxidative stress-related diseases.
- Antimicrobial Activity : Preliminary studies suggest efficacy against various microbial strains, indicating its potential as an antimicrobial agent.
- Cytotoxicity : In vitro studies have revealed cytotoxic effects on cancer cell lines, suggesting possible applications in cancer therapy.
Synthesis
The synthesis of ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromene-2-carboxylate typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : Combining appropriate starting materials under acidic or basic conditions.
- Functional Group Modifications : Introducing hydroxyl and methoxy groups through alkylation or acylation techniques.
Comparative Analysis with Related Compounds
To better understand its unique properties, a comparative analysis with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Rohitukine | Similar chromenone structure | Known for cyclin-dependent kinase inhibition |
| 7-Hydroxyflavone | Lacks piperidine moiety | Exhibits neuroprotective effects |
| 6-Hydroxyflavone | Different substitution pattern | Strong anti-inflammatory activity |
This table highlights the distinctiveness of ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromene-2-carboxylate due to its specific substituents.
Case Studies and Research Findings
Recent studies have focused on elucidating the mechanisms underlying the biological activities of this compound:
- Antioxidant Studies : A study evaluated its DPPH radical scavenging ability, demonstrating significant antioxidant capacity comparable to established antioxidants .
- Antimicrobial Testing : The compound was tested against various bacterial strains, showing promising results that warrant further exploration for therapeutic applications .
- Cytotoxicity Assays : In vitro experiments revealed that the compound exhibits selective cytotoxicity towards specific cancer cell lines, suggesting potential for development as an anticancer agent .
属性
IUPAC Name |
ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-4-oxochromene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO6/c1-4-32-26(30)25-22(17-9-5-6-10-21(17)31-3)23(29)18-11-12-20(28)19(24(18)33-25)15-27-13-7-8-16(2)14-27/h5-6,9-12,16,28H,4,7-8,13-15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCQKVNXTOXWTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCC(C3)C)C4=CC=CC=C4OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













